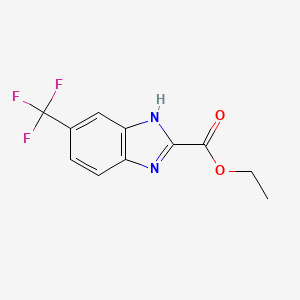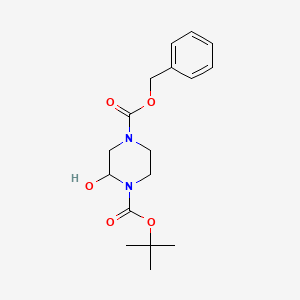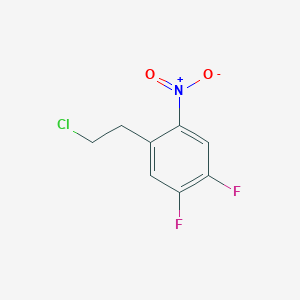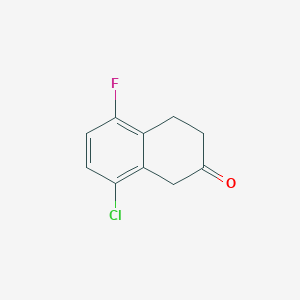
8-Chloro-5-fluoro-3,4-dihydronaphthalen-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-5-fluoro-3,4-dihydronaphthalen-2(1H)-one is a synthetic organic compound that belongs to the class of naphthalenones. These compounds are characterized by their naphthalene core structure, which is modified with various substituents. This particular compound features chlorine and fluorine atoms, which can significantly influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-5-fluoro-3,4-dihydronaphthalen-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Halogenation: Introduction of chlorine and fluorine atoms into the naphthalene ring.
Reduction: Conversion of the naphthalene ring to a dihydronaphthalene structure.
Cyclization: Formation of the ketone group at the 2-position.
Industrial Production Methods
Industrial production methods would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming more oxidized derivatives.
Reduction: Reduction reactions might convert the ketone group to an alcohol.
Substitution: Halogen atoms can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of carboxylic acids or other oxidized products.
Reduction: Formation of alcohols.
Substitution: Formation of substituted naphthalenones.
Applications De Recherche Scientifique
8-Chloro-5-fluoro-3,4-dihydronaphthalen-2(1H)-one may have applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Could be investigated for pharmacological properties.
Industry: May serve as a precursor for materials or other industrial chemicals.
Mécanisme D'action
The mechanism of action would depend on the specific application. For example, if used in medicine, it might interact with specific enzymes or receptors, influencing biological pathways. The presence of chlorine and fluorine atoms can affect its binding affinity and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-Chloro-3,4-dihydronaphthalen-2(1H)-one
- 5-Fluoro-3,4-dihydronaphthalen-2(1H)-one
- 8-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalene
Uniqueness
The combination of chlorine and fluorine atoms in 8-Chloro-5-fluoro-3,4-dihydronaphthalen-2(1H)-one can impart unique chemical properties, such as increased reactivity or specific binding characteristics, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C10H8ClFO |
|---|---|
Poids moléculaire |
198.62 g/mol |
Nom IUPAC |
8-chloro-5-fluoro-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C10H8ClFO/c11-9-3-4-10(12)7-2-1-6(13)5-8(7)9/h3-4H,1-2,5H2 |
Clé InChI |
HXOUYRRXOOFMHU-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CC(=C2CC1=O)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[6-chloro-2-(Di-Boc-amino)-9H-purin-9-yl]acetate](/img/structure/B13670216.png)
![3-Chloro-5-phenylimidazo[1,2-a]pyridine](/img/structure/B13670219.png)
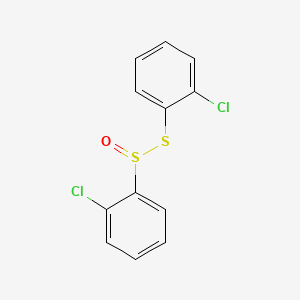

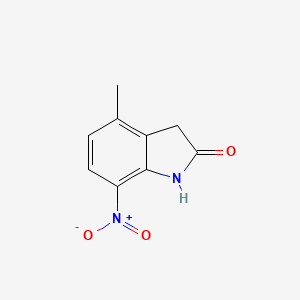
![Ethyl thieno[3,2-d]pyrimidine-4-carboxylate](/img/structure/B13670234.png)

![[(2-Azidoallyl)oxy]benzene](/img/structure/B13670245.png)

